

Comparative Guide: 2-(Oxan-4-yl)morpholine Hydrochloride NMR Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Oxan-4-yl)morpholine;hydrochloride
CAS No.: 2361640-89-1
Cat. No.: B2613121

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Executive Summary

This guide provides a technical analysis of 2-(Oxan-4-yl)morpholine hydrochloride, a critical saturated heterocyclic building block used in kinase inhibitor discovery. The primary analytical challenge lies in resolving the overlapping aliphatic signals of the two saturated rings (morpholine and tetrahydropyran/oxane) and confirming the regiochemistry (2-substituted vs. 3-substituted).

Key Findings:

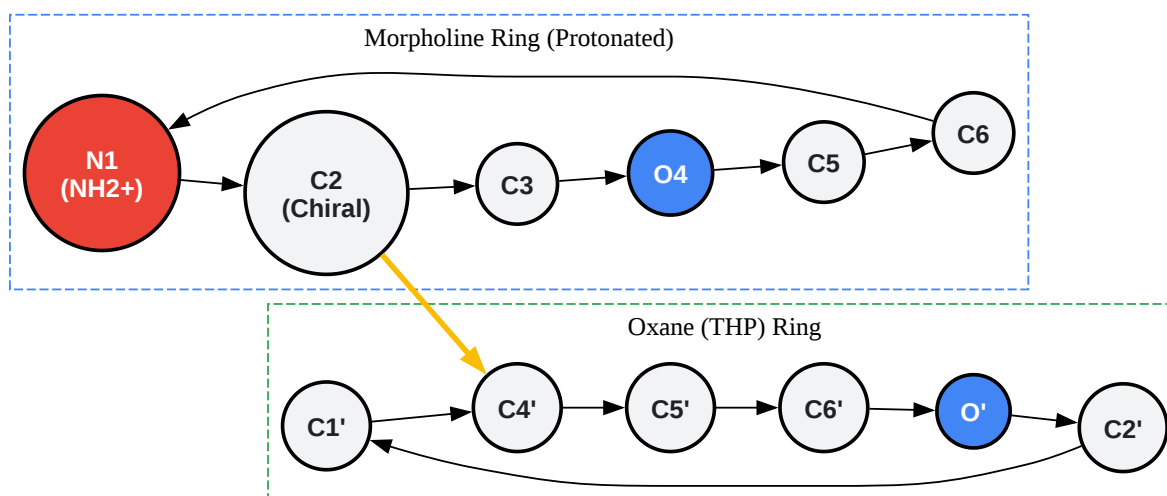
- Salt Comparison: Protonation of the morpholine nitrogen induces a +0.4–0.8 ppm downfield shift in adjacent methylene protons () compared to the free base.
- Regioisomer ID: The C2-methine proton exhibits a distinct coupling pattern (Hz) that differentiates it from the 3-substituted isomer.

- Solvent Choice: DMSO-

is the superior solvent for the hydrochloride salt, allowing visualization of the ammonium () protons which are invisible in due to exchange.

Structural Context & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. The molecule consists of a morpholine ring attached at position 2 to the 4-position of an oxane (tetrahydropyran) ring.



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Figure 1: Connectivity map. The critical junction is the C2-C4' bond (Yellow).

Comparative Analysis: Hydrochloride Salt vs. Free Base

The most significant spectral difference occurs upon salt formation. The positive charge on the nitrogen exerts a strong inductive effect ($\delta - I \delta$), deshielding the adjacent protons.

Table 1: Chemical Shift Perturbation ()

Data represents characteristic values for morpholine scaffolds in DMSO-

at 400 MHz.

Proton Environment	Assignment	Free Base (ppm)	HCl Salt (ppm)	(Shift)	Signal Multiplicity
Ammonium		N/A	9.0 - 9.8	New Signal	Broad Singlet
Morpholine N-CH	H6, H2	2.6 - 2.8	3.0 - 3.5	+0.4 - +0.7	Multiplets (Broadened)
Morpholine O-CH	H3, H5	3.5 - 3.6	3.8 - 4.1	+0.2 - +0.4	Multiplets
Oxane O-CH	H2', H6'	3.8 - 3.9	3.8 - 3.9	< 0.1	ddd / td
Junction Methine	H4'	1.4 - 1.6	1.5 - 1.7	+0.1	m

Mechanism of Action:

- Protonation: The lone pair on N1 accepts a proton, forming a quaternary ammonium species.
- Deshielding: The positive charge pulls electron density away from
and
protons, moving their signals downfield (higher ppm).
- Symmetry Break: In the free base, ring inversion is rapid. In the salt, the conformation is often locked into a chair form with the bulky oxane group equatorial, sharpening the distinction between axial and equatorial protons (

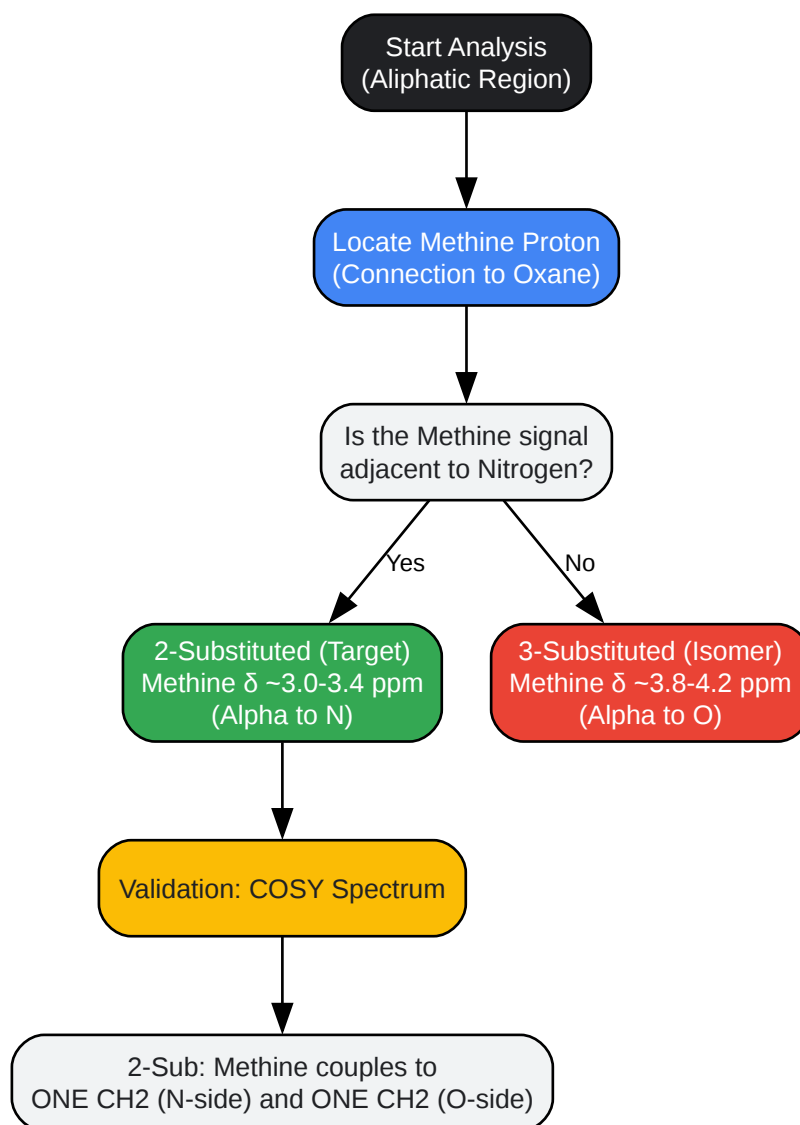
Hz vs

Hz).

Regioisomer Discrimination (2-sub vs. 3-sub)

A common synthetic error is producing the 3-substituted isomer. The NMR spectrum provides a definitive method for validation.

Decision Logic for Isomer Identification



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Figure 2: Logic flow for distinguishing regioisomers based on chemical shift environment.

Detailed Criteria:

- 2-(Oxan-4-yl)morpholine: The chiral center (C2) is adjacent to the Nitrogen. The methine proton is shielded relative to an oxygen-adjacent proton. Expect

2.8–3.4 ppm (depending on salt state).
- 3-(Oxan-4-yl)morpholine: The chiral center (C3) is adjacent to the Oxygen. The methine proton is significantly deshielded by the oxygen atom. Expect

3.6–4.0 ppm.

Experimental Protocols

A. Sample Preparation (Standard)

To ensure reproducibility and visualization of exchangeable protons:

- Solvent: Use DMSO-

(99.9% D).
 - Why:

often leads to solubility issues for hydrochloride salts and broadens peaks due to aggregation.

causes the loss of the

signal via deuterium exchange.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
 - Note: Higher concentrations may induce viscosity broadening.
- Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

B. Acquisition Parameters (400 MHz+)

- Pulse Sequence:zg30 (standard 30° pulse).

- Scans (NS): 16 or 32 (Sufficient for >5 mg).
- Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary ammonium protons for accurate integration.

C. Recommended 2D Experiments

Due to the "envelope" of overlapping methylene signals between 1.2–2.0 ppm (oxane ring) and 3.0–4.0 ppm (morpholine/oxane ethers), 1D analysis is often insufficient.

- COSY: Essential to trace the spin system from the distinct

protons

C2-H

C3-H.

- HSQC: Critical to separate the overlapping signals by their carbon shifts (Morpholine C-N 45-50 ppm vs Oxane C-C 28-32 ppm).

References

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- [3. 2,2,6,6-Tetramethylpiperidine\(768-66-1\) 1H NMR \[m.chemicalbook.com\]](#)
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